molecular formula C10H19NO2S B2583237 N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide CAS No. 2310221-51-1

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide

Cat. No.: B2583237
CAS No.: 2310221-51-1
M. Wt: 217.33
InChI Key: PGRSMBLYMUGLNR-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide is an organic compound with a unique structure that includes a cyclopropane ring, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-methoxy-4-(methylsulfanyl)benzoic acid . This intermediate can be synthesized using readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The reaction conditions often involve the use of polyphosphoric acid or POCl3 for cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones .

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring with methoxy and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-13-9(5-6-14-2)7-11-10(12)8-3-4-8/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSMBLYMUGLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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